Helioxanthin
Overview
Description
Helioxanthin is a natural product that has been demonstrated to suppress the gene expression of human hepatitis B virus . It has a molecular formula of C20H12O6 .
Synthesis Analysis
Arylnaphthalene lignan lactones, which include helioxanthin, are synthesized from phenylalanine or tyrosine. They are condensed to form bicyclic diphenyl furofurans. Reductive ring opening and oxidative cyclization then deliver dibenzylbutyrolactones. The final intramolecular Friedel–Crafts type cyclization produces arylnaphthalene lignan lactones .
Molecular Structure Analysis
The molecular structure of Helioxanthin consists of two arylpropanoid units. It is classified as Type I and Type II based on the relative position of lactone and the aryl substituents . The molecular weight of Helioxanthin is 348.31 .
Physical And Chemical Properties Analysis
Helioxanthin has a density of 1.5±0.1 g/cm^3, a boiling point of 622.5±55.0 °C at 760 mmHg, and a flash point of 277.1±31.5 °C. It has 6 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .
Scientific Research Applications
1. Cancer Research
- Oral Cancer Treatment : Helioxanthin has been shown to inhibit the proliferation of oral squamous cell carcinoma cells. It induces cell cycle arrest and reduces tumor growth in animal models by downregulating the EGFR/ERK/c-fos signaling pathway and inhibiting COX-2 levels (Lin et al., 2016).
2. Antiviral Research
- Hepatitis B Virus (HBV) Inhibition : Helioxanthin analogues have shown potent anti-HBV activity. They suppress HBV RNA, protein expression, and DNA replication, with a unique mechanism differing from other anti-HBV compounds. This includes decreasing the binding of critical transcription factors to HBV promoters (Ying et al., 2007), (Tseng et al., 2008).
3. Bone Health
- Enhancement of Bone Formation : A helioxanthin-derivative has been found to enhance bone formation in both ex vivo and in vivo studies, suggesting its potential use in treating bone-related diseases (Nakajima et al., 2010).
Future Directions
Helioxanthin has shown significant potential in the field of bone regenerative medicine. Research has demonstrated that Helioxanthin-induced dental pulp stem cells (DPSCs) can be used for bone regeneration. The transplantation of DPSC sheets treated with Helioxanthin is a convenient scaffold-free method of bone healing .
properties
IUPAC Name |
10-(1,3-benzodioxol-5-yl)-9H-[2]benzofuro[6,5-g][1,3]benzodioxol-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O6/c21-20-12-5-10-2-4-15-19(26-9-24-15)18(10)17(13(12)7-22-20)11-1-3-14-16(6-11)25-8-23-14/h1-6H,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBRYHUFFFYTGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C3C=CC4=C(C3=C2C5=CC6=C(C=C5)OCO6)OCO4)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172321 | |
Record name | Helioxanthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Helioxanthin | |
CAS RN |
18920-47-3 | |
Record name | Helioxanthin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018920473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Helioxanthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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